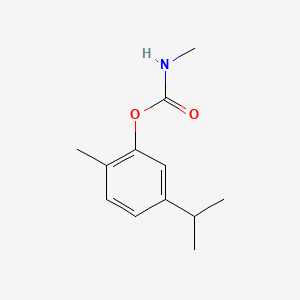
Carbamic acid, methyl-, carvacryl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, carvacryl ester is an organic compound that belongs to the class of esters It is derived from carbamic acid and carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants such as oregano and thyme
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, carvacryl ester typically involves the esterification of carbamic acid with carvacrol. One common method is the reaction of carvacrol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, carvacryl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and carvacrol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and carvacrol.
Oxidation: Oxidized derivatives of carvacrol.
Substitution: Various substituted carbamic acid derivatives.
科学的研究の応用
Carbamic acid, methyl-, carvacryl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of carbamic acid, methyl-, carvacryl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators and pathways.
類似化合物との比較
Similar Compounds
Methyl carbamate: Another ester of carbamic acid, used as an intermediate in organic synthesis.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a reagent in chemical reactions.
Carvacrol: The parent compound, known for its antimicrobial and antioxidant properties.
Uniqueness
Carbamic acid, methyl-, carvacryl ester is unique due to the combination of properties derived from both carbamic acid and carvacrol
特性
CAS番号 |
2752-71-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
(2-methyl-5-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) |
InChIキー |
IGOIEFUCTIBKFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




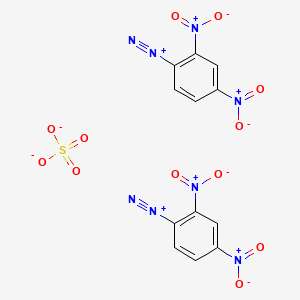
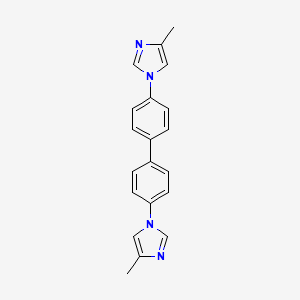
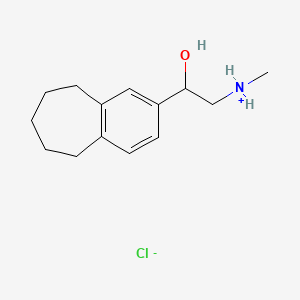



![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
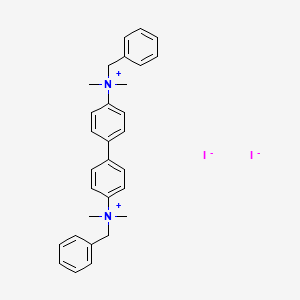
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
